C5a Anaphylatoxin (37-53) (human)
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Overview
Description
C5a Anaphylatoxin (37-53) (human) is a potent proinflammatory peptide derived from the complement component C5. It is part of the complement system, which plays a crucial role in the immune response by enhancing the ability of antibodies and phagocytic cells to clear pathogens and damaged cells. C5a is known for its ability to induce smooth muscle contraction, increase vascular permeability, and attract immune cells to sites of infection or injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C5a Anaphylatoxin (37-53) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of C5a Anaphylatoxin (37-53) may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host cell (e.g., E. coli). The host cells produce the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
C5a Anaphylatoxin (37-53) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions include oxidized, reduced, or substituted forms of C5a Anaphylatoxin (37-53), which can be used to study its biological activity and interactions with receptors .
Scientific Research Applications
C5a Anaphylatoxin (37-53) has numerous applications in scientific research:
Immunology: Studying the role of C5a in immune responses and inflammation.
Pharmacology: Developing C5a receptor antagonists for treating inflammatory diseases.
Cell Biology: Investigating the signaling pathways activated by C5a in various cell types.
Mechanism of Action
C5a exerts its effects by binding to specific receptors on target cells, primarily the C5a receptor (C5aR) and C5L2. Upon binding, C5a activates G protein-coupled receptor signaling pathways, leading to various cellular responses such as chemotaxis, degranulation, and cytokine production. These responses contribute to the recruitment and activation of immune cells at sites of infection or injury .
Comparison with Similar Compounds
C5a Anaphylatoxin (37-53) is part of a family of complement anaphylatoxins, which also includes C3a and C4a. While all three peptides have proinflammatory properties, C5a is the most potent and has the highest specific biological activity. Unlike C3a and C4a, C5a can act directly on neutrophils and monocytes to enhance phagocytosis. This unique ability makes C5a a critical mediator in the immune response .
Similar Compounds
C3a: Another complement anaphylatoxin involved in immune responses.
C4a: A less potent anaphylatoxin with similar but less pronounced effects compared to C5a.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H141N27O22S/c1-11-42(5)61(76(127)100-50(25-16-17-31-83)69(120)97-46(9)66(117)102-55(37-48-22-14-13-15-23-48)72(123)108-63(47(10)111)78(129)101-53(79(130)131)29-30-60(113)114)107-74(125)57(40-132)105-70(121)51(26-19-33-92-81(87)88)99-75(126)58-28-21-35-109(58)59(112)38-94-68(119)54(36-41(3)4)103-73(124)56(39-110)104-77(128)62(43(6)12-2)106-71(122)52(27-20-34-93-82(89)90)98-65(116)45(8)95-64(115)44(7)96-67(118)49(84)24-18-32-91-80(85)86/h13-15,22-23,41-47,49-58,61-63,110-111,132H,11-12,16-21,24-40,83-84H2,1-10H3,(H,94,119)(H,95,115)(H,96,118)(H,97,120)(H,98,116)(H,99,126)(H,100,127)(H,101,129)(H,102,117)(H,103,124)(H,104,128)(H,105,121)(H,106,122)(H,107,125)(H,108,123)(H,113,114)(H,130,131)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIYGLYKOKNOQE-SWUANFAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H141N27O22S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1889.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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